NRC-2694

Catalog No.
S537614
CAS No.
936446-61-6
M.F
C24H26N4O3
M. Wt
418.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NRC-2694

CAS Number

936446-61-6

Product Name

NRC-2694

IUPAC Name

N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

InChI

InChI=1S/C24H26N4O3/c1-3-18-6-4-7-19(14-18)27-24-20-15-23(22(29-2)16-21(20)25-17-26-24)31-11-5-8-28-9-12-30-13-10-28/h1,4,6-7,14-17H,5,8-13H2,2H3,(H,25,26,27)

InChI Key

WBKHQQZRHCECKK-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCN4CCOCC4

Solubility

Soluble in DMSO

Synonyms

NRC-2694; NRC 2694; NRC2694

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCN4CCOCC4

Description

The exact mass of the compound N-(3-Ethynylphenyl)-7-methoxy-6-(3-(4-morpholinyl)propoxy)-4-quinazolinamine is 418.2005 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NRC-2694 is a member of the quinazoline derivative family, specifically designed for therapeutic applications. It has shown significant promise as an anti-cancer agent due to its ability to inhibit specific kinases involved in tumor growth and proliferation. The compound exists as a mono hydrochloride salt (NRC-2694 A) and a dihydrochloride salt (NRC-2694 B), with the former being noted for its superior therapeutic properties compared to other drugs in its class .

. The process typically starts with the formation of the quinazoline backbone, followed by various modifications to introduce functional groups that enhance its biological activity. For instance, the reaction sequence includes the use of solvents like chloroform and acetonitrile under controlled conditions to yield the final product as a white crystalline solid . Key steps include:

  • Distillation of solvents under mild vacuum.
  • Cooling and stirring the reaction mixture to facilitate product formation.
  • Adjusting pH levels to isolate the desired compound.

NRC-2694 exhibits notable biological activity, particularly in inhibiting cancer cell proliferation. Its effectiveness is demonstrated by its low inhibitory concentration (IC50) values ranging from 40 to 90 ng/ml in various assays, significantly lower than that of erlotinib hydrochloride, another well-known anti-cancer drug . This suggests that NRC-2694 may offer a wider therapeutic window and better efficacy against certain types of tumors.

The synthesis of NRC-2694 can be outlined in several steps:

  • Starting Materials: The synthesis begins with appropriate precursors that can undergo cyclization to form the quinazoline structure.
  • Functionalization: Various alkoxy groups are introduced to enhance solubility and biological activity.
  • Purification: The final product is purified through crystallization and filtration techniques to obtain high-purity NRC-2694.

The entire process is conducted under nitrogen atmosphere to prevent oxidation and ensure optimal yields .

NRC-2694 is primarily investigated for its applications in oncology. Clinical studies have been initiated to evaluate its safety and efficacy when used in combination with other chemotherapeutic agents like paclitaxel for treating recurrent or metastatic head and neck squamous cell carcinoma . Its unique mechanism of action makes it a candidate for further development in targeted cancer therapies.

Research has indicated that NRC-2694 interacts with various receptors within the epidermal growth factor receptor family, which plays a crucial role in cell signaling pathways associated with cancer progression . Studies involving human lung cancer cells have demonstrated its potential to inhibit growth through these interactions, highlighting its relevance in cancer treatment strategies.

NRC-2694 shares structural similarities with several other quinazoline derivatives used in cancer therapy. Below is a comparison table highlighting its uniqueness:

Compound NameIC50 Value (ng/ml)Max Tolerated Dose (mg/kg)Unique Features
NRC-269440-90500Superior potency and lower toxicity
Erlotinib Hydrochloride8362000Established drug but higher toxicity
Gefitinib10002500Similar mechanism but less potent

Similar Compounds

  • Erlotinib Hydrochloride
  • Gefitinib
  • Afatinib

NRC-2694 stands out due to its significantly lower IC50 values and better tolerability profiles compared to these established therapies, suggesting it may provide enhanced therapeutic benefits for patients undergoing treatment for resistant cancers.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

418.20049070 g/mol

Monoisotopic Mass

418.20049070 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O898S9836V

Wikipedia

Nrc-2694

Dates

Modify: 2024-02-18
1: Wagner EF, Nebreda AR. Signal integration by JNK and p38 MAPK pathways in cancer development. Nat Rev Cancer. 2009 Aug;9(8):537-49. doi: 10.1038/nrc2694. Review. PubMed PMID: 19629069.

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